molecular formula C6H11NO3 B15361729 5-(Hydroxymethyl)-5-methylmorpholin-3-one

5-(Hydroxymethyl)-5-methylmorpholin-3-one

Cat. No.: B15361729
M. Wt: 145.16 g/mol
InChI Key: AWXNCAIZBNJZLN-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-5-methylmorpholin-3-one is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a morpholine ring with hydroxymethyl and methyl groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-5-methylmorpholin-3-one typically involves the reaction of morpholine with formaldehyde and a suitable methylating agent under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of reactors that allow for precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 5-(Hydroxymethyl)-5-methylmorpholin-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions can produce reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of different substituted morpholines.

Scientific Research Applications

5-(Hydroxymethyl)-5-methylmorpholin-3-one has a wide range of applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a potential inhibitor or modulator in biological studies.

  • Industry: The compound can be utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 5-(Hydroxymethyl)-5-methylmorpholin-3-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It may interact with specific receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

5-(Hydroxymethyl)-5-methylmorpholin-3-one can be compared with other similar compounds, such as:

  • Morpholine: A simpler compound without the hydroxymethyl and methyl groups.

  • Hydroxymethylfurfural: A related compound with a different ring structure.

  • Methylmorpholine: A compound with a similar structure but lacking the hydroxymethyl group.

Uniqueness: The presence of both hydroxymethyl and methyl groups on the morpholine ring makes this compound unique, providing it with distinct chemical and biological properties compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

5-(hydroxymethyl)-5-methylmorpholin-3-one

InChI

InChI=1S/C6H11NO3/c1-6(3-8)4-10-2-5(9)7-6/h8H,2-4H2,1H3,(H,7,9)

InChI Key

AWXNCAIZBNJZLN-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC(=O)N1)CO

Origin of Product

United States

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